molecular formula C18H18Cl2N2O2S B2908589 2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 868965-79-1

2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2908589
CAS No.: 868965-79-1
M. Wt: 397.31
InChI Key: OCDSNKUPDXJNQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound is characterized by the presence of a thiophene ring fused with a cycloheptane ring, and it contains functional groups such as amides and chlorobenzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as sodium ethoxide and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the amide group can lead to the formation of amines.

    Substitution: The chlorobenzene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dichlorobenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2,5-dichlorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-21-17(24)15-11-5-3-2-4-6-14(11)25-18(15)22-16(23)12-9-10(19)7-8-13(12)20/h7-9H,2-6H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDSNKUPDXJNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.